tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate hydrochloride
Description
tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate hydrochloride is a carbamate derivative characterized by a tert-butyl protecting group, a methyl-substituted carbamate backbone, and a 2-carbamimidoylethyl side chain. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic intermediates in medicinal chemistry and peptide synthesis .
Properties
CAS No. |
2408976-26-9 |
|---|---|
Molecular Formula |
C9H20ClN3O2 |
Molecular Weight |
237.73 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-3-iminopropyl)-N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C9H19N3O2.ClH/c1-9(2,3)14-8(13)12(4)6-5-7(10)11;/h5-6H2,1-4H3,(H3,10,11);1H |
InChI Key |
LAAOVTJRSIAHEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC(=N)N.Cl |
Purity |
87 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butyl carbamate with 2-carbamimidoylethylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in various applications.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of tert-butyl carbamate hydrochlorides , which are widely used as protective intermediates in organic synthesis. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparisons
Key Differences and Research Findings
Substituent Effects on Reactivity: The 2-carbamimidoylethyl group in the target compound introduces a guanidine-like moiety, which can participate in hydrogen bonding and metal coordination, unlike the phenylethylaminoethyl group in , which primarily contributes to hydrophobicity and π-π interactions. The azetidinylmethyl substituent in imposes conformational rigidity, a feature absent in the more flexible carbamimidoylethyl chain of the target compound.
Solubility and Stability :
- Hydrochloride salts (common across all analogs) improve aqueous solubility. However, the carbamimidoylethyl group’s polarity may enhance solubility in polar aprotic solvents compared to the aromatic analog in .
- Stability under acidic conditions varies: tert-butyl carbamates generally resist hydrolysis at neutral pH but cleave under strong acids, a property critical for protective-group strategies .
Synthetic Utility: The target compound’s carbamimidoylethyl group is advantageous in synthesizing guanidine-containing peptides or enzyme inhibitors, whereas the azetidinylmethyl analog is preferred for constrained cyclic architectures. The phenylethylaminoethyl derivative is favored in neurotransmitter analog synthesis due to its aromatic moiety.
Biological Activity
Tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate hydrochloride, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article aims to collate and analyze the available data on its biological effects, mechanisms of action, and relevant case studies.
- Chemical Formula: C8H19ClN2O2
- Molecular Weight: 196.70 g/mol
- CAS Number: 45072251
Research indicates that compounds similar to this compound may exhibit activity through various mechanisms, including:
- Inhibition of Enzymes: Compounds in this class have shown potential as inhibitors of enzymes such as acetylcholinesterase and β-secretase, which are crucial in the pathology of neurodegenerative diseases like Alzheimer's disease .
- Modulation of Neurotransmitter Systems: By influencing neurotransmitter levels and activity, these compounds could affect cognitive functions and neuroprotection.
Neuroprotective Effects
A study highlighted that related compounds can protect astrocytes from toxicity induced by amyloid-beta (Aβ) peptides. Specifically, it was noted that certain derivatives demonstrated a reduction in cell death and inflammation markers such as TNF-α when co-treated with Aβ .
Antioxidant Properties
While some derivatives exhibit antioxidant properties, the specific compound this compound has not been extensively characterized for this activity. However, related compounds have shown variable antioxidant effects depending on their structural modifications .
Case Studies
- Astrocyte Protection Against Aβ Toxicity:
- In Vivo Studies:
Data Tables
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 45072251 |
| Molecular Weight | 196.70 g/mol |
| Neuroprotective Effect | Moderate protection against Aβ toxicity |
| Enzyme Inhibition | Acetylcholinesterase inhibitor (IC50 = 15.4 nM) |
| Cytotoxicity | Non-cytotoxic at low concentrations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
